molecular formula C10H8F3NO2 B2479463 N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide CAS No. 2361655-97-0

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide

Cat. No. B2479463
CAS RN: 2361655-97-0
M. Wt: 231.174
InChI Key: UYMSAQVMOSDRKE-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide, commonly known as DF-MPFO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine. DF-MPFO is a small molecule inhibitor that selectively targets the protein HIF-1α, which is involved in the regulation of cellular responses to hypoxia.

Mechanism of Action

DF-MPFO selectively inhibits the activity of HIF-1α, which is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is degraded by the proteasome. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the expression of various genes involved in angiogenesis, glucose metabolism, and cell survival. DF-MPFO binds to the hydrophobic pocket of HIF-1α and prevents its interaction with coactivators, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
DF-MPFO has been shown to have various biochemical and physiological effects in different cell types and animal models. DF-MPFO has been shown to inhibit the expression of various genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). DF-MPFO has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, DF-MPFO has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DF-MPFO has several advantages for lab experiments, including its high selectivity and potency for HIF-1α inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, DF-MPFO also has some limitations, including its complex synthesis method, its poor solubility in water, and its potential off-target effects on other proteins.

Future Directions

DF-MPFO has several potential future directions for scientific research. One area of research is the development of more efficient and cost-effective methods for the synthesis of DF-MPFO. Another area of research is the optimization of DF-MPFO for its use in clinical trials for various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential off-target effects of DF-MPFO on other proteins and to identify potential drug-drug interactions. Finally, the development of novel derivatives of DF-MPFO with improved pharmacokinetic properties and selectivity for HIF-1α may provide new opportunities for the treatment of various diseases.

Synthesis Methods

DF-MPFO can be synthesized through a multistep process involving the reaction of difluoromethoxyphenylacetonitrile with various reagents such as sodium hydride, diethyl malonate, and acetic anhydride. The final product is obtained through the reaction of the intermediate compound with prop-2-enamide. The synthesis of DF-MPFO is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

DF-MPFO has been extensively studied for its potential applications in various areas of biology and medicine. The selective inhibition of HIF-1α by DF-MPFO has been shown to have anticancer effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. DF-MPFO has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DF-MPFO has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.

properties

IUPAC Name

N-[3-(difluoromethoxy)-5-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-3-6(11)4-8(5-7)16-10(12)13/h2-5,10H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSAQVMOSDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide

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